Beta-Asp-His

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

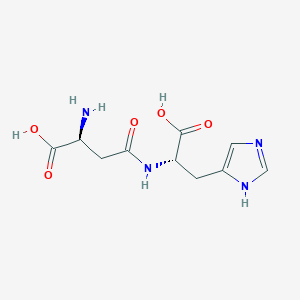

(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABYBYFUSGXITA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Beta-Aspartyl-Histidine (β-Asp-His)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine. Unlike its α-isomer, where the peptide bond is formed with the α-carboxyl group of aspartic acid, in β-Asp-His, the peptide linkage involves the β-carboxyl group. This structural difference can significantly influence its physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of β-Asp-His, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of β-Asp-His are fundamental to understanding its behavior in biological systems, including its solubility, stability, and interaction with molecular targets. While experimental data for β-Asp-His is limited, a combination of predicted values and comparative data from related compounds provides a detailed profile.

Data Presentation

| Property | Value | Source/Method | Notes |

| Molecular Formula | C₁₀H₁₄N₄O₅ | --- | [1] |

| Molecular Weight | 270.24 g/mol | --- | [1] |

| Isoelectric Point (pI) | Predicted: ~5.3 | Sequence-based prediction | Experimental values for α- and β-aspartyl-histidine are reported to be nearly identical[2][3]. The predicted value is based on the pKa values of the ionizable groups. |

| pKa Values | pK₁ (α-COOH of His): ~2.86 pK₂ (β-COOH of Asp): ~3.9 pK₃ (imidazole of His): ~6.0 pK₄ (α-NH₃⁺ of Asp): ~8.53 | Predicted (ChemAxon)[4] | These are predicted values for the α-isomer, which are expected to be similar but not identical for the β-isomer due to the different peptide linkage. |

| Solubility | Predicted Water Solubility: 5.84 g/L | ALOGPS Prediction[4] | Solubility is pH-dependent. Generally soluble in aqueous solutions, but solubility can be enhanced by adjusting the pH away from the isoelectric point. |

| Stability | Susceptible to hydrolysis by isoaspartyl dipeptidases.[5][6][7] May undergo spontaneous degradation, with the rate influenced by adjacent residues like histidine.[1] | Enzymatic and Chemical Degradation | The β-peptide bond is generally more resistant to cleavage by standard proteases compared to α-peptide bonds, but specific enzymes exist for its hydrolysis. |

| LogP | Predicted: -3.2 to -6.8 | ALOGPS & ChemAxon Predictions[4] | The negative LogP value indicates high hydrophilicity. |

Experimental Protocols

Accurate determination of the physicochemical properties of β-Asp-His requires specific experimental methodologies. The following sections detail the protocols for key experiments.

Determination of pKa and Isoelectric Point (pI)

1. Potentiometric Titration

This is a classic and accurate method to determine the pKa values of ionizable groups.

-

Principle: The dipeptide is dissolved in a solution of known ionic strength, and the pH is monitored as a strong acid or base is incrementally added. The pKa values correspond to the pH at the midpoints of the buffering regions, and the pI can be calculated from these values.

-

Protocol:

-

Prepare a 1-5 mM solution of β-Asp-His in deionized water or a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Acidify the peptide solution to a starting pH of ~1.5-2.0 with a standardized strong acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values are determined from the inflection points of the first derivative of the titration curve or the midpoints of the plateaus on the titration curve itself.

-

The isoelectric point (pI) is calculated by averaging the pKa values of the two groups that bracket the neutral species. For β-Asp-His, this would be: pI = (pK₂ + pK₃) / 2.

-

2. NMR Spectroscopy

NMR spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shifts of nuclei adjacent to the titratable groups as a function of pH.[8][9]

-

Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation of a nearby functional group.

-

Protocol:

-

Prepare a series of β-Asp-His samples (typically 1-5 mM) in D₂O or a mixed H₂O/D₂O solvent across a wide pH range (e.g., pH 2 to 11).

-

Acquire one- or two-dimensional NMR spectra (e.g., ¹H, ¹³C, or ¹H-¹³C HSQC) for each sample.

-

Identify the resonances corresponding to the protons or carbons near the ionizable groups (e.g., Cβ and Cγ of aspartate; C2-H and C4-H of the histidine imidazole ring).

-

Plot the chemical shift of these specific nuclei as a function of pH.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to extract the pKa value for each ionizable group.

-

Solubility Assay

-

Principle: The solubility of a peptide is determined by finding the maximum concentration that can be dissolved in a given solvent under specific conditions (e.g., pH, temperature).

-

Protocol:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Add a small, known amount of lyophilized β-Asp-His to a fixed volume of each buffer.

-

Vortex or sonicate the samples to aid dissolution.

-

If the peptide dissolves completely, add more peptide in small increments until a saturated solution with visible precipitate is formed.

-

Equilibrate the saturated solutions for a set period (e.g., 24 hours) at a constant temperature.

-

Centrifuge the samples to pellet the undissolved peptide.

-

Carefully remove the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectroscopy (at a wavelength where the peptide absorbs, e.g., ~214 nm) or reversed-phase high-performance liquid chromatography (RP-HPLC) with a standard curve.

-

Stability Assessment using RP-HPLC

-

Principle: A stability-indicating RP-HPLC method can separate the intact peptide from its degradation products. The decrease in the peak area of the intact peptide over time under various stress conditions is used to determine its stability.

-

Protocol:

-

Method Development: Develop an RP-HPLC method using a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The method should be able to resolve the β-Asp-His peak from potential degradation products.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Incubate a solution of β-Asp-His in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature.

-

Oxidative Degradation: Treat the peptide solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 50°C, 70°C).

-

Photostability: Expose the peptide solution to UV light.

-

-

Sample Analysis: At various time points, inject samples from the stress conditions into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the intact β-Asp-His peak over time. The rate of degradation can be determined by plotting the percentage of remaining peptide against time.

-

Biological Significance and Signaling Pathways

While the specific biological roles of β-Asp-His are not as well-characterized as those of its α-isomer or other dipeptides like carnosine (β-alanyl-L-histidine), its structure suggests potential involvement in several biological processes.

Enzymatic Synthesis and Degradation

The biosynthesis of β-Asp-His is not definitively established. However, drawing parallels with the synthesis of carnosine, it is plausible that an ATP-grasp domain-containing enzyme, similar to carnosine synthase, could catalyze the formation of the peptide bond between β-aspartate and histidine.[9][10] Carnosine synthase itself ligates β-alanine and L-histidine.[10] Further research is needed to determine if carnosine synthase or a related enzyme exhibits substrate specificity for β-aspartate.

Conversely, the degradation of β-Asp-His is more clearly understood. An enzyme known as isoaspartyl dipeptidase (IAD) , found in organisms like E. coli, specifically catalyzes the hydrolysis of dipeptides containing a β-aspartyl linkage.[5][6][7] This suggests a biological mechanism for clearing β-aspartyl dipeptides that may form, for instance, from the non-enzymatic rearrangement of asparaginyl residues in proteins followed by proteolysis.

Proposed enzymatic synthesis and degradation pathway of this compound.

Potential Signaling Roles

Histidine-containing dipeptides, such as carnosine, are known to have multiple physiological roles, including antioxidant activity, pH buffering, and metal ion chelation.[11] Given its structural similarity, β-Asp-His may possess similar properties. The presence of the imidazole ring of histidine allows for proton buffering near physiological pH, and the free carboxyl and amino groups can participate in metal ion coordination. Further research is warranted to explore these potential functions.

Experimental and Logical Workflows

Workflow for Physicochemical Characterization

The systematic characterization of β-Asp-His involves a logical flow of experiments to build a comprehensive profile of its properties.

Workflow for the physicochemical characterization of this compound.

Conclusion

Beta-Aspartyl-Histidine presents an interesting subject for research due to its unique β-peptide linkage, which imparts distinct properties compared to its more common α-isomer. While a complete experimental dataset for its physicochemical properties is still emerging, predictive methods and comparative analysis with related compounds provide valuable insights. The established protocols for determining pKa, pI, solubility, and stability offer a clear path for further experimental characterization. The existence of specific enzymes for the degradation of β-aspartyl dipeptides points to a recognized biological role, likely in the clearance of non-standard peptide structures. Future research into the potential biosynthesis and specific physiological functions of β-Asp-His will be crucial in fully elucidating its significance in biological systems and its potential applications in drug development.

References

- 1. [PDF] Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. | Semantic Scholar [semanticscholar.org]

- 2. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Mechanism of the reaction catalyzed by isoaspartyl dipeptidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. case.edu [case.edu]

- 9. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Conformation of the Beta-Asp-His Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of the Beta-Aspartyl-Histidine (β-Asp-His) dipeptide. Due to the limited availability of specific experimental data for β-Asp-His, this guide leverages data from closely related structures and established principles of peptide chemistry to offer a detailed analysis. The methodologies for determining such structures are also presented in detail to facilitate further research.

Core Structure and Conformation

The β-Asp-His dipeptide is formed through a peptide bond between the β-carboxyl group of an aspartic acid residue and the α-amino group of a histidine residue. This β-linkage introduces an additional methylene group into the peptide backbone compared to the more common α-peptide linkage, which significantly influences the dipeptide's conformational flexibility and potential for secondary structure formation.

The key rotational torsion angles that define the backbone conformation are Φ (Phi), Ψ (Psi), and ω (Omega). For a β-amino acid, an additional torsion angle, θ (Theta), is introduced, further expanding the conformational landscape.[1][2] The peptide bond (ω) is typically rigid and planar, with a strong preference for the trans conformation (ω ≈ 180°).[2] The Φ, Ψ, and θ angles, however, have considerable rotational freedom, which dictates the overall three-dimensional structure.[3][4][5]

Interactions between the acidic side chain of aspartic acid and the basic imidazole side chain of histidine can lead to the formation of an intramolecular salt bridge, which can further stabilize specific conformations.

Quantitative Structural Data

While a crystal structure for β-Asp-His is not publicly available, the structure of a similar dipeptide, β-L-Aspartyl-L-alanine, provides valuable insight into the bond lengths and angles of a β-aspartyl peptide.[6]

Crystallographic Data for β-L-Aspartyl-L-alanine (as a proxy for β-Asp-His)

The following table summarizes the bond lengths and angles determined from the crystal structure of β-L-Aspartyl-L-alanine.[6] These values are representative of a dipeptide with a β-aspartyl linkage.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| Peptide Bond | C-N | 1.344 |

| C=O | 1.245 | |

| Asp β-Cα - Cβ | Cα-Cβ | 1.521 |

| Asp Cβ - Cγ | Cβ-Cγ | 1.517 |

| Ala N - Cα | N-Cα | 1.453 |

| Ala Cα - C | Cα-C | 1.520 |

| Bond Angles (°) | ||

| Asp Cα-Cβ-Cγ | 112.3 | |

| Asp Cβ-Cγ-Oδ1 | 117.8 | |

| Peptide Bond Angle | Cα-C-N | 116.2 |

| C-N-Cα | 121.9 | |

| Ala N-Cα-C | 111.1 | |

| Torsion Angles (°) | ||

| ω (Peptide Bond) | Cα(Asp)-Cβ(Asp)-N(Ala)-Cα(Ala) | -175.9 |

| Φ (Ala) | C(Asp)-N(Ala)-Cα(Ala)-C(Ala) | -153.2 |

| Ψ (Ala) | N(Ala)-Cα(Ala)-C(Ala)-N(terminus) | 155.6 |

Data extracted from the crystal structure of β-L-Aspartyl-L-alanine and should be considered representative.[6]

Estimated NMR Chemical Shifts for β-Asp-His

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution.[7][8] While specific NMR data for β-Asp-His is not available, the following table provides estimated ¹H and ¹³C chemical shifts based on typical values for Aspartic Acid and Histidine residues in peptides.[9][10][11]

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aspartic Acid Residue | ||

| α-CH | 4.5 - 4.8 | 52 - 55 |

| β-CH₂ | 2.7 - 2.9 | 38 - 41 |

| Histidine Residue | ||

| α-CH | 4.6 - 4.9 | 53 - 56 |

| β-CH₂ | 3.1 - 3.3 | 28 - 31 |

| Imidazole C2-H | 8.0 - 8.7 | 135 - 138 |

| Imidazole C4-H | 7.0 - 7.3 | 117 - 120 |

These are estimated ranges and can vary significantly based on solvent, pH, temperature, and the specific conformation of the dipeptide.[9][10][11]

Experimental Protocols

The following sections detail the methodologies for the key experimental techniques used to elucidate the structure and conformation of dipeptides like β-Asp-His.

X-Ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.[12][13][14]

Protocol for Dipeptide Crystallization and Structure Determination:

-

Peptide Synthesis and Purification: Synthesize the β-Asp-His dipeptide using solid-phase peptide synthesis and purify to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Crystallization Screening:

-

Prepare a concentrated stock solution of the purified dipeptide (e.g., 10-50 mg/mL) in ultrapure water.

-

Use a sitting-drop or hanging-drop vapor diffusion method.[14] Mix the peptide solution with a range of crystallization screen solutions in a 1:1 ratio.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Mounting:

-

Once suitable crystals (typically >50 μm) have grown, carefully harvest them using a cryo-loop.

-

Flash-cool the crystals in liquid nitrogen to prevent radiation damage during data collection.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in an X-ray diffractometer.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[13]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or molecular replacement (if a suitable model exists).

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to obtain the final, high-resolution structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure and dynamics of peptides in solution.[7][15][16]

Protocol for Dipeptide Structure Elucidation by NMR:

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Adjust the pH to the desired value using dilute DCl or NaOD.

-

Add a known concentration of a reference standard (e.g., DSS or TSP).

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

1D ¹H Spectrum: To assess sample purity and overall folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances to their respective atoms in the dipeptide.

-

-

Structure Calculation:

-

Extract distance restraints from the NOESY spectrum and dihedral angle restraints from coupling constants.

-

Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

-

Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the dipeptide in solution.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[17][18][19][20]

Protocol for CD Analysis of a Dipeptide:

-

Sample Preparation:

-

Prepare a stock solution of the dipeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Prepare a series of dilutions to a final concentration of approximately 100-200 μM.

-

-

CD Spectrum Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.[17]

-

Subtract the buffer baseline from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the shape of the spectrum to qualitatively assess the presence of secondary structural elements. For a small dipeptide, the spectrum will likely be dominated by features indicative of a random coil or turn-like structures.

-

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway that has been identified to directly involve the β-Asp-His dipeptide. Its biological significance is more likely related to its role as a structural component of larger proteins or as a product of protein degradation. The isomerization of L-α-Asp to L-β-Asp can occur non-enzymatically in proteins and is often associated with protein aging and disease.

The following diagrams illustrate the general workflows for peptide structure determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 3. Structure Function Bioinformatics [swift.cmbi.umcn.nl]

- 4. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kpwulab.com [kpwulab.com]

- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 17. americanpeptidesociety.org [americanpeptidesociety.org]

- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of β-Aspartyl-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide β-Aspartyl-Histidine (β-Asp-His). The methodologies detailed herein are compiled from established principles of peptide chemistry and are intended to provide a robust framework for researchers in academic and industrial settings.

Introduction

β-Aspartyl-Histidine is a dipeptide composed of β-aspartic acid and L-histidine.[1][2] Dipeptides are of significant interest in various fields, including biochemistry and drug development, for their physiological roles and as structural motifs in larger biomolecules.[3][4] The synthesis of peptides containing aspartic acid requires careful consideration to avoid side reactions, most notably the formation of aspartimide, which can lead to a mixture of α and β-aspartyl peptides.[5][6][7] This guide outlines a strategic approach to the synthesis of β-Asp-His, emphasizing the selection of appropriate protecting groups and coupling reagents to ensure the desired β-linkage and high purity of the final product.

Synthesis of β-Asp-His

The synthesis of β-Asp-His can be approached through either Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS). SPPS is generally preferred for its efficiency and ease of purification.[8][9]

Protecting Group Strategy

The selection of appropriate protecting groups for the amino and carboxyl termini, as well as the reactive side chains of aspartic acid and histidine, is critical for a successful synthesis.[10][11] An orthogonal protection strategy is employed, allowing for the selective removal of protecting groups at different stages of the synthesis.[12]

Table 1: Proposed Protecting Groups for β-Asp-His Synthesis (Fmoc/tBu Strategy)

| Amino Acid | α-Amino Group | Side Chain | α-Carboxyl Group | Rationale |

| Histidine (His) | Fmoc | Trt (Trityl) | - | The Fmoc group is base-labile and suitable for SPPS.[10] The Trt group protects the imidazole side chain from side reactions and is acid-labile.[12] |

| β-Aspartic Acid (β-Asp) | Fmoc | OtBu (tert-Butyl ester) | - | The OtBu group on the β-carboxyl is acid-labile and helps to minimize aspartimide formation.[5][13][14] |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines a standard Fmoc-based SPPS approach for the synthesis of β-Asp-His.

Experimental Protocol: Solid-Phase Synthesis

-

Resin Preparation: Swell 2-Chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Coupling (Histidine):

-

Dissolve Fmoc-His(Trt)-OH (2 eq) and Diisopropylethylamine (DIPEA) (4 eq) in DCM.

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

-

Wash the resin with DCM and Dimethylformamide (DMF).

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.

-

Second Amino Acid Coupling (β-Aspartic Acid):

-

Pre-activate Fmoc-β-Asp(OtBu)-OH (3 eq) with a coupling reagent such as HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.[15][16]

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.[15] If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

-

Cleavage and Deprotection:

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

Purification of β-Asp-His

Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.[19] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[13][19] Ion-exchange chromatography can also be employed as an orthogonal purification step.[20][21][22][23]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity.[19]

Table 2: Recommended RP-HPLC Conditions for β-Asp-His Purification

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)[13] |

| Mobile Phase A | 0.1% TFA in HPLC-grade water[13] |

| Mobile Phase B | 0.1% TFA in Acetonitrile[13] |

| Gradient | 5-30% Mobile Phase B over 30 minutes (example, optimization required)[13] |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at 214 nm and 280 nm |

Experimental Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution to remove any particulates.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.[13]

-

Injection and Elution: Inject the filtered crude peptide solution onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B.[13]

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and for identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[24]

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[20][22][23] For β-Asp-His, which has both acidic and basic residues, either cation or anion exchange chromatography can be employed by adjusting the pH of the mobile phase.[20][21] Cation exchange is often preferred for peptides.[21][22]

Crystallization

Crystallization can be used as a final purification step to obtain highly pure β-Asp-His.[25] This is particularly useful if a crystalline form of the product is desired for structural studies.

Table 3: General Crystallization Techniques for Peptides

| Technique | Description |

| Vapor Diffusion | A drop containing the peptide and a precipitant is equilibrated against a larger reservoir of the precipitant.[26] |

| Slow Evaporation | The solvent is slowly evaporated from a saturated solution of the peptide, leading to crystal formation.[25] |

| Batch Crystallization | The peptide solution is mixed with a precipitant to achieve supersaturation, and crystals form over time. |

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of β-Asp-His (C10H14N4O5, MW: 270.24 g/mol ).[1]

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the β-linkage of the aspartic acid residue.

Quantitative Data Summary

The following table provides expected, though not experimentally verified for this specific synthesis, quantitative data based on typical peptide synthesis and purification outcomes.

Table 4: Expected Quantitative Data for β-Asp-His Synthesis and Purification

| Parameter | Expected Value |

| Crude Peptide Yield (after cleavage) | 60-80% |

| Purity after RP-HPLC | >95% |

| Overall Yield (after purification) | 20-40% |

| Molecular Weight (ESI-MS) | [M+H]+ = 271.10 |

Conclusion

The synthesis and purification of β-Asp-His can be successfully achieved using standard solid-phase peptide synthesis protocols with a carefully chosen orthogonal protecting group strategy. The use of Fmoc-β-Asp(OtBu)-OH is key to directing the synthesis towards the desired β-isomer and minimizing side reactions. Subsequent purification by RP-HPLC is a robust method to obtain a highly pure product suitable for a range of research and development applications. Further characterization by mass spectrometry and NMR is essential to confirm the identity and structure of the final dipeptide.

References

- 1. Asp-His | C10H14N4O5 | CID 9856673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dipeptide - Wikipedia [en.wikipedia.org]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. biosynth.com [biosynth.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. glenresearch.com [glenresearch.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. waters.com [waters.com]

- 21. Separation of peptides by strong cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blob.phenomenex.com [blob.phenomenex.com]

- 23. conductscience.com [conductscience.com]

- 24. protocols.io [protocols.io]

- 25. creative-biostructure.com [creative-biostructure.com]

- 26. Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of β-Aspartic Acid-Containing Peptides: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by the need for enhanced stability and novel biological activities. While peptides composed of α-amino acids have long been a cornerstone of drug development, their susceptibility to proteolytic degradation presents a major hurdle. This has led to a burgeoning interest in peptides incorporating non-canonical amino acids, among which β-amino acids, and specifically β-aspartic acid, have emerged as powerful tools for engineering next-generation therapeutics. The incorporation of a β-aspartic acid residue introduces an additional carbon atom into the peptide backbone, fundamentally altering its structural and functional properties. This guide provides a comprehensive technical overview of the biological functions of peptides containing β-aspartic acid, with a focus on their synthesis, structural implications, enhanced stability, and diverse applications in drug discovery.

Enhanced Proteolytic Stability: A Cornerstone of β-Peptide Therapeutics

A primary driver for the incorporation of β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation. Peptides containing β-linkages have demonstrated significant resilience to proteolysis by various enzymes.[1][2] This enhanced stability is attributed to the altered backbone conformation, which is not readily recognized by proteases that have evolved to cleave the α-peptide bonds of natural proteins.

Mixed α/β-peptides also exhibit a slower rate of degradation compared to their all-α-peptide counterparts.[1][2] This increased proteolytic stability translates to a longer in vivo half-life, a critical parameter for the development of effective peptide drugs.[3]

Table 1: Proteolytic Stability of Peptides Containing β-Amino Acids

| Peptide ID | Sequence | Enzyme(s) | Incubation Time | Degradation | Reference |

| β3-peptide 1 | Ac-(β³-hVal-β³-hAla-β³-hLeu)₂-NH₂ | Pronase, Trypsin, Elastase, Human Serum | 4-5 days | No degradation observed | [1] |

| β2-peptide 2 | Ac-(β²-hVal-β²-hAla-β²-hLeu)₂-NH₂ | Pronase, Trypsin, Elastase | 4 days | No degradation observed | [1] |

| Mixed α/β-peptide 4 | Ac-Gly-Ala-β³-hAsp(OtBu)-Gly-Ala-Lys(Boc)-Ala-NH₂ | Pronase, Trypsin | 24 hours | Complete degradation | [1] |

| α-peptide 5 | Ac-(Gly-Ala-Val-Ala-Leu)₂-NH₂ | Pronase, Trypsin, Human Serum | 15-30 min (enzymes), 24h (serum) | Complete degradation | [1] |

Synthesis and Structural Characterization of β-Aspartic Acid Peptides

The synthesis of peptides containing β-aspartic acid is predominantly achieved through solid-phase peptide synthesis (SPPS).[4] Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed. However, a significant challenge during the synthesis of aspartic acid-containing peptides is the formation of an aspartimide intermediate, which can lead to the undesired formation of β-aspartyl peptides as a side product.[5] Careful selection of protecting groups and coupling reagents is crucial to minimize this side reaction.

The purification of synthetic peptides is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC), and their identity is confirmed by mass spectrometry.[2][6][7]

Structural Implications

The incorporation of β-amino acids induces unique secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, 14-helix) and turns, which are distinct from the α-helices and β-sheets found in natural proteins. These defined secondary structures are crucial for presenting side chains in specific spatial arrangements, which is essential for molecular recognition and biological activity.

Biological Activities and Therapeutic Potential

Peptides containing β-aspartic acid and other β-amino acids exhibit a wide range of biological activities, making them attractive candidates for therapeutic development.[8][9]

Integrin Binding and Anti-Cancer Applications

The Arg-Gly-Asp (RGD) motif is a well-known sequence that binds to integrin receptors, which are involved in cell adhesion, migration, and angiogenesis.[10] The incorporation of β-methyl aspartic acid into RGD-containing peptides has been shown to influence their binding affinity and selectivity for different integrin subtypes, such as αvβ3 and αIIbβ3.[11] The three-dimensional orientation of the aspartyl side chain is a critical determinant for integrin binding.[11] By modulating integrin signaling, these peptides have potential as anti-cancer agents by inhibiting tumor growth and metastasis.[10]

Table 2: Integrin Binding Affinity of RGD Peptides Containing β-Methyl Aspartic Acid

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| c[RGDfV] | αvβ3 | 0.91 (μM) | [12] |

| c[RGDfV] | αvβ5 | 12.3 (μM) | [12] |

| Linear GRGDS | αvβ3 | >10,000 | [13] |

| cyclo[RGDfK] | αvβ3 | 150 | [13] |

| Knottin-RGD | αvβ3 | 0.6 | [13] |

| Linear GRGDS | αvβ5 | >10,000 | [13] |

| cyclo[RGDfK] | αvβ5 | 2,000 | [13] |

| Knottin-RGD | αvβ5 | 50 | [13] |

Antimicrobial Activity

The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Peptides containing β-amino acids have emerged as a promising class of antimicrobial compounds. Their enhanced proteolytic stability and ability to adopt amphipathic helical structures allow them to disrupt bacterial membranes, leading to cell death. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these antimicrobial peptides.

Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for Antimicrobial Peptides

| Peptide | Target Organism | MIC (μg/mL) | Reference |

| Melittin | S. aureus (MRSA) | 6.7 | [14] |

| Cecropin B2 | S. aureus | 1.656 | [12] |

| Cecropin B2 | E. coli | 0.207 | [12] |

| DP7 | S. aureus (ATCC 25923) | 16 | [15] |

| DP7 | E. coli (ATCC 25922) | 32 | [15] |

| DP7 | P. aeruginosa (PAO1) | 16 | [15] |

Enzyme Inhibition

The unique structural features of β-peptides make them attractive scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by blocking the active site, these peptides can potently and selectively inhibit the activity of target enzymes. The inhibition constant (Ki) is used to quantify the binding affinity of the inhibitor to the enzyme.

Table 4: Representative Inhibition Constants (Ki) for β-Peptide Enzyme Inhibitors

| Peptide Inhibitor | Target Enzyme | Ki (nM) | Reference |

| Pepstatin | Aspartic Proteinases | 1 - 3 | [16] |

| Neurotensin Analog (Peptide 53) | NTSR1 | 8 | [3] |

| Neurotensin Analog (Peptide 53) | NTSR2 | 25 | [3] |

| Neurotensin Analog (Peptide 54) | NTSR1 | 6 | [3] |

| Neurotensin Analog (Peptide 54) | NTSR2 | 12 | [3] |

Signaling Pathways

Peptides containing β-aspartic acid, particularly within the RGD motif, can modulate intracellular signaling pathways by binding to integrin receptors. The binding of RGD peptides to integrins such as αvβ3 triggers the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, migration, and angiogenesis.[17][18][19]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a β-Aspartic Acid-Containing Peptide

This protocol outlines the general steps for the manual synthesis of a peptide containing a β-aspartic acid residue using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected α-amino acids

-

Fmoc-β-Asp(OtBu)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (including Fmoc-β-Asp(OtBu)-OH) with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Wash the resin and then treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[20]

Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in the presence of proteases.

Materials:

-

Test peptide

-

Protease (e.g., trypsin, chymotrypsin, pronase)

-

Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system

Procedure:

-

Prepare a stock solution of the test peptide in the reaction buffer.

-

Prepare a stock solution of the protease in the reaction buffer.

-

Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution.

-

Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining over time and calculate the half-life of the peptide under the assay conditions.[21][22][23]

Conclusion

The incorporation of β-aspartic acid into peptides represents a powerful strategy for overcoming the limitations of traditional peptide therapeutics. The resulting enhancement in proteolytic stability, coupled with the ability to induce unique secondary structures and modulate biological activity, opens up new avenues for the design of novel drugs targeting a wide range of diseases. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to harness the potential of β-aspartic acid-containing peptides. As our understanding of the structure-activity relationships of these modified peptides continues to grow, we can anticipate the development of a new generation of more effective and durable peptide-based therapies.

References

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 11. lifetein.com [lifetein.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specificity in the binding of inhibitors to the active site of human/primate aspartic proteinases: analysis of P2-P1-P1'-P2' variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Beta-Aspartyl-Histidine (β-Asp-His) in Zinc Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Zinc-Binding Peptides

Zinc is an essential trace element crucial for a vast array of biological processes, serving as a catalytic cofactor for over 300 enzymes and a structural component for more than 1000 transcription factors.[1] The coordination of zinc ions by proteins and peptides is fundamental to their function, stability, and, in many cases, their role in cellular signaling. The amino acid residues histidine and aspartic acid are among the most common zinc ligands in proteins, utilizing the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate side chain, respectively, to form stable coordination complexes.[2]

The dipeptide β-Aspartyl-Histidine (β-Asp-His) presents a compelling subject for the study of zinc coordination chemistry. Comprising a β-amino acid linked to histidine, this molecule offers a unique backbone structure compared to its α-peptide counterparts. This structural variation can influence the geometry and stability of the resulting zinc complex, potentially leading to novel biological activities or therapeutic applications. While β-Asp-His is known to form complexes with zinc, detailed characterization of these complexes is not widely reported in readily available literature.[2]

This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for the study of the β-Asp-His-Zn²⁺ complex. It is designed for researchers and professionals in drug development seeking to explore the potential of novel zinc-binding peptides.

Fundamentals of β-Asp-His Zinc Coordination

The coordination of a zinc ion by β-Asp-His is predicated on the Lewis acid-base interaction between the Zn²⁺ ion (a Lewis acid) and the electron-donating groups on the dipeptide (Lewis bases). The primary coordinating residues are the imidazole side chain of histidine and the side-chain carboxyl group of the β-aspartic acid residue. The terminal amino and carboxyl groups can also participate in coordination depending on the pH and the resulting protonation states of these groups.

The imidazole ring of histidine is a particularly effective zinc ligand due to its pKa being close to physiological pH, allowing it to act as a potent metal-binding site under biological conditions. The β-aspartate residue provides a carboxylate group that can coordinate to zinc in a monodentate or bidentate fashion. The altered backbone stereochemistry of the β-amino acid, in comparison to a standard α-amino acid, will influence the spatial arrangement of these coordinating groups, thereby defining the geometry and stability of the zinc complex.

Quantitative Data on Zinc Coordination

While specific quantitative data for the β-Asp-His-Zn²⁺ complex are not available in the reviewed literature, data for the structurally similar dipeptide, Carnosine (β-Alanyl-L-histidine), provides a valuable reference point. Carnosine is known to form a 1:1 complex with Zn²⁺.[3]

Table 1: Thermodynamic Parameters for Carnosine-Zn²⁺ Complexation

| Parameter | Value | Conditions | Reference |

| log K | 5.19 | 25 °C, 0.1 M KCl | [4] |

| ΔG° (kcal/mol) | -7.08 | Calculated from log K | N/A |

| ΔH° (kcal/mol) | -4.2 | Potentiometric Titration | [5] |

| -TΔS° (kcal/mol) | -2.88 | Calculated from ΔG° and ΔH° | N/A |

Note: The values presented are for the Carnosine-Zn²⁺ complex and should be considered as an approximation for the β-Asp-His-Zn²⁺ complex. The original research by Gockel et al. (1996) likely contains specific data for β-Asp-His.[2]

Experimental Protocols

Synthesis of β-Aspartyl-Histidine

The synthesis of β-Asp-His can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. A detailed, adaptable protocol is provided below.

Workflow for Solid-Phase Synthesis of β-Asp-His

Caption: Solid-phase synthesis workflow for β-Asp-His.

Detailed Protocol:

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

-

First Amino Acid Coupling (Histidine):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Activate Fmoc-His(Trt)-OH with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (β-Aspartic Acid):

-

Deprotect the growing peptide chain with 20% piperidine in DMF.

-

Wash the resin with DMF and DCM.

-

Activate Fmoc-β-Asp(OtBu)-OH with HBTU/HOBt/DIPEA in DMF.

-

Couple the activated β-amino acid to the resin-bound histidine for 2 hours.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) for 2-3 hours.[1] This will cleave the peptide from the resin and remove the Trt and OtBu protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized β-Asp-His by mass spectrometry.

Characterization of the β-Asp-His-Zn²⁺ Complex

A multi-technique approach is recommended to fully characterize the zinc complex.

Caption: Hypothetical workflow for investigating the biological activity of β-Asp-His-Zn²⁺.

Conclusion

The dipeptide β-Aspartyl-Histidine holds significant potential in the field of zinc coordination chemistry. Although specific quantitative data on its zinc complex are sparse in readily available literature, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. By leveraging the established principles of peptide chemistry and metallobiochemistry, researchers and drug development professionals can effectively explore the unique properties of the β-Asp-His-Zn²⁺ complex and its potential applications in medicine and biotechnology. The provided protocols and workflows serve as a robust starting point for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Zn-Enhanced Asp-Rich Antimicrobial Peptides: N-Terminal Coordination by Zn(II) and Cu(II), Which Distinguishes Cu(II) Binding to Different Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characteristics of β-Aspartyl-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of β-Aspartyl-Histidine (β-Asp-His). Distinguishing β-aspartyl peptides from their α-aspartyl isomers is a significant analytical challenge, as the inclusion of a β-aspartyl bond can alter or eliminate the physiological activity of a peptide[1]. This document outlines the key spectral features and experimental protocols necessary for the identification and characterization of this dipeptide.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and sequence of peptides. For isomeric species like α- and β-Asp-His, tandem mass spectrometry (MS/MS) is essential to probe structural differences through fragmentation analysis.

Molecular Mass Data

The fundamental mass properties of Aspartyl-Histidine are consistent for both isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₄O₅ | PubChem[2] |

| Average Molecular Weight | 270.24 g/mol | MedchemExpress.com, PubChem[2][3] |

| Monoisotopic Mass | 270.09641956 Da | PubChem[2] |

Fragmentation Characteristics of β-Aspartyl Peptides

The key to differentiating β-aspartyl peptides lies in unique fragmentation pathways observed during collision-induced dissociation (CID). While standard b and y ions are formed, peptides containing a β-aspartic acid residue yield distinctive fragment ions resulting from an internal rearrangement[4].

Key diagnostic fragments for peptides containing a β-aspartic acid at position 'n' include:

-

bₙ₋₁ + H₂O : This ion is formed in peptides with a basic amino acid residue at the position preceding the β-aspartic acid[4].

-

y"(total residues - n + 1) - 46 : This ion, corresponding to a vₙ ion, is also a characteristic product of the rearrangement[4].

-

Immonium Ion at m/z 70 : Peptides with a β-aspartic acid residue may produce a characteristic immonium ion at m/z 70, in contrast to the normal aspartic acid immonium ion at 88 Da[4].

Low-energy ESI-MS/MS is effective for observing these unique fragments[4]. It is important to note that CID alone may not always differentiate between α- and β-Asp fragments, as they can produce fragment pairs with the same m/z[5].

The table below shows potential MS/MS fragmentation data for a precursor ion of m/z 271.1 [M+H]⁺, as listed for Aspartyl-Histidine.

| m/z | Putative Identification |

| 254.1 | [M+H - NH₃]⁺ |

| 253.1 | [M+H - H₂O]⁺ |

| 156.0 | Histidine residue-related fragment |

| 110.0 | Histidine immonium ion |

Data derived from PubChem for CID 14717808. The source does not distinguish between α and β isomers.[2]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation : Dissolve the β-Asp-His sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM. The formic acid aids in protonation for positive ion mode analysis.

-

Ionization : Introduce the sample into an electrospray ionization (ESI) source.

-

MS1 Scan : Perform a full scan in a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-ToF) to identify the protonated precursor ion, [M+H]⁺, at m/z ~271.1.

-

Precursor Selection : Isolate the precursor ion using the quadrupole.

-

Fragmentation : Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

MS2 Scan : Analyze the resulting fragment ions in the TOF analyzer.

-

Data Analysis : Scrutinize the spectrum for the presence of characteristic β-aspartyl fragments (e.g., bₙ₋₁ + H₂O, y" - 46, and an immonium ion at m/z 70) to confirm the β-linkage[4].

Mass Spectrometry Workflow

Caption: Workflow for the characterization of β-Asp-His using ESI-MS/MS.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For β-Asp-His, NMR is crucial for unambiguously confirming the beta-linkage through the observation of spin-spin couplings.

Predicted NMR Chemical Shifts

¹H NMR Predicted Chemical Shifts (in D₂O)

| Proton | Aspartate Moiety (ppm) | Histidine Moiety (ppm) |

| α-H | ~4.5 - 4.8 | ~4.6 - 4.9 |

| β-H | ~2.7 - 2.9 | ~3.1 - 3.3 |

| Imidazole C2-H | - | ~8.7 |

| Imidazole C4-H | - | ~7.4 |

¹³C NMR Predicted Chemical Shifts (in D₂O)

| Carbon | Aspartate Moiety (ppm) | Histidine Moiety (ppm) |

| C=O (Peptide) | ~172 - 176 | - |

| C=O (Side Chain) | ~175 - 180 | - |

| C=O (C-Terminus) | - | ~174 - 178 |

| Cα | ~51 - 54 | ~53 - 56 |

| Cβ | ~38 - 41 | ~28 - 31 |

| Imidazole C2 | - | ~135 |

| Imidazole C4 | - | ~118 |

| Imidazole C5 | - | ~130 |

Note: These are general ranges for amino acid residues and may vary significantly for the specific dipeptide.[6]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation : Dissolve ~5-10 mg of β-Asp-His in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which is suitable for peptides and allows observation of exchangeable protons if desired (or suppresses them).

-

Spectrometer Setup : Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution[7].

-

1D ¹H NMR : Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all non-exchangeable protons.

-

1D ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

-

2D COSY (Correlation Spectroscopy) : Perform a COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, which is essential for assigning protons within the aspartate and histidine spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Run an HSQC experiment to correlate directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

Data Analysis : Integrate the 1D and 2D data to assign all signals. The key to confirming the β-linkage is to observe the COSY correlation between the amide proton (if not exchanged) and the β-proton of the aspartate residue, rather than the α-proton.

NMR Analysis Workflow

Caption: Workflow for structural elucidation of β-Asp-His using NMR spectroscopy.

References

- 1. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartylhistidine | C10H14N4O5 | CID 14717808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

An In-depth Technical Guide to the Discovery and Natural Occurrence of β-Aspartyl-histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aspartyl-histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and L-histidine. Despite the extensive research into the roles of its constituent amino acids and related dipeptides like carnosine (β-alanyl-L-histidine), β-Asp-His remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery, natural occurrence, and relevant experimental methodologies for the study of β-Asp-His. While direct evidence for its biological functions and signaling pathways is limited, this guide consolidates the available data to serve as a foundational resource for researchers in the field.

Discovery and Natural Occurrence

The initial discovery of β-Asp-His identified it as a natural constituent of human urine[1][2]. Subsequent studies have focused on quantifying its excretion, suggesting it may be an endogenous product of metabolism[1]. The Human Metabolome Database categorizes β-Aspartyl-Histidine as an "expected" metabolite, likely an incomplete breakdown product of protein digestion or catabolism[2]. While some dipeptides are known to have physiological or cell-signaling effects, most are considered short-lived intermediates destined for further proteolysis[2].

Quantitative analysis has primarily been performed on urine samples. The concentration of β-Asp-His and other β-aspartyl dipeptides has been determined in healthy individuals, with variations observed based on age and sex[1]. To date, there is a lack of quantitative data for the presence of β-Asp-His in other tissues such as brain and muscle. One study on rat cerebral cortex did not detect β-aspartyl-histidine at concentrations above 1 microM, suggesting its levels in the brain are likely very low[3].

Table 1: Concentration of β-Aspartyl Dipeptides in Human Urine (μmol/g creatinine) [1]

| Dipeptide | Male (mean ± SD) | Female (mean ± SD) | Child (mean ± SD) |

| β-Aspartyl-glycine | 44.4 ± 8.5 | 61.4 ± 18.9 | 83.7 ± 27.1 |

| β-Aspartyl-alanine | 11.0 ± 4.9 | 20.7 ± 12.0 | 25.3 ± 9.1 |

| β-Aspartyl-glutamic acid | 10.0 ± 3.7 | 23.0 ± 8.5 | 20.4 ± 7.5 |

| β-Aspartyl-serine | 9.9 ± 2.8 | 13.6 ± 3.8 | 14.9 ± 4.7 |

| β-Aspartyl-aspartic acid * | 4.3 ± 1.0 | 9.1 ± 2.2 | 18.4 ± 6.5 |

| β-Aspartyl-threonine | 3.9 ± 0.9 | 5.8 ± 1.1 | 13.2 ± 4.9 |

Note: The cited study abstract refers to β-aspartyl-aspartic acid. Further investigation of the full text would be required to confirm if data for β-aspartyl-histidine is specifically included.

Biological Functions and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological functions of β-Asp-His. Unlike its well-studied counterpart carnosine, which has known antioxidant and pH-buffering roles in muscle and brain tissue, no definitive physiological or cell-signaling roles have been attributed to β-Asp-His[4]. The inclusion of a β-aspartyl peptide bond in some peptides has been shown to cause a loss of their inherent physiological activities, suggesting that the β-linkage may impact biological function[5][6].

No specific signaling pathways involving the dipeptide β-Asp-His have been identified. While "histidyl-aspartyl phosphorelay" systems are a known mode of signal transduction in bacteria and plants, these involve the phosphorylation of histidine and aspartic acid residues within proteins and are not related to the dipeptide itself.

Experimental Protocols

The chemical synthesis of β-Asp-His can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key challenge in synthesizing peptides containing aspartic acid is the potential for aspartimide formation, which can lead to the formation of β-aspartyl peptides as a side product[7]. Careful selection of protecting groups and coupling reagents is crucial to minimize this side reaction.

General Fmoc-SPPS Protocol for Dipeptide Synthesis:

-

Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The first C-terminal amino acid (e.g., Fmoc-His(Trt)-OH) is coupled to the resin. The trityl (Trt) group protects the imidazole side chain of histidine.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound histidine is removed using a base, typically a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The second amino acid, Fmoc-β-Asp(OtBu)-OH, is activated using a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and coupled to the free amine of the resin-bound histidine. The tert-butyl (OtBu) group protects the β-carboxyl group of the aspartic acid.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the dipeptide.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2.1. Ion-Exchange Chromatography

This technique separates molecules based on their net charge. It has been successfully used for the isolation and identification of various urinary β-aspartyl dipeptides[1].

3.2.2. High-Voltage Paper Electrophoresis

This method separates molecules based on their charge and size and has also been employed in the initial identification of β-aspartyl dipeptides from urine[1].

3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern analysis of dipeptides in biological matrices is predominantly carried out using LC-MS. This technique offers high sensitivity and specificity.

-

Sample Preparation: Biological samples typically require a protein precipitation step, often using an acid like sulfosalicylic acid, followed by centrifugation.

-

Chromatographic Separation: Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the dipeptide from other components in the sample.

-

Mass Spectrometric Detection: The dipeptide is ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. For quantitative studies, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often used for its high selectivity and sensitivity.

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of synthesized β-Asp-His. 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Conclusion and Future Directions

β-Aspartyl-histidine is a naturally occurring dipeptide whose biological significance remains largely unexplored. While methods for its synthesis and analysis are available, there is a notable absence of research into its specific physiological roles. Future research should focus on:

-

Quantitative Tissue Analysis: Developing and applying sensitive analytical methods to determine the concentration of β-Asp-His in various tissues, particularly in muscle and brain, to understand its distribution and potential sites of action.

-

Functional Studies: Investigating the potential biological activities of β-Asp-His, including its effects on cellular signaling, enzymatic activity, and its potential role as a neurotransmitter or neuromodulator.

-

Metabolic Studies: Elucidating the metabolic pathways involved in the synthesis and degradation of β-Asp-His to understand its turnover and regulation in the body.

This guide provides a summary of the current knowledge on β-Asp-His and is intended to serve as a catalyst for further investigation into this intriguing biomolecule.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Site-directed mutagenesis of residues in a conserved region of bovine aspartyl (asparaginyl) beta-hydroxylase: evidence that histidine 675 has a role in binding Fe2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic hydrolysis of alpha- and beta-oligo(L-aspartic acid)s by poly(aspartic acid) hydrolases-1 and 2 from Sphingomonas sp. KT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of L-histidine in vivo on human platelet function and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioprocessintl.com [bioprocessintl.com]

An In-depth Technical Guide to Beta-Aspartyl-Histidine (Beta-Asp-His)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Beta-Aspartyl-Histidine (Beta-Asp-His), covering its chemical identity, synthesis, analysis, and known biological interactions. The information is tailored for professionals in research and drug development who require detailed chemical and procedural data.

Chemical Identity and Properties

Beta-Aspartyl-Histidine is a dipeptide composed of a beta-aspartic acid residue and a histidine residue. The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 20223-80-7 | [1] |

| Molecular Formula | C₁₀H₁₄N₄O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

| Canonical SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | |

| InChI Key | HSPSXROIMXIJQW-BQBZGAKWSA-N | |

| Synonyms | L-Aspartyl-L-Histidine, Asp-His |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/tBu chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-His(Trt)-Wang resin

-

Fmoc-β-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-β-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation solution to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added β-aspartic acid residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC):

The crude this compound peptide can be purified using reversed-phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of 5-30% B over 30 minutes is a good starting point and can be optimized for best separation.

-

Flow Rate: 1 mL/min

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure: Dissolve the crude peptide in mobile phase A and inject it onto the column. Collect fractions corresponding to the major peak and confirm the purity of the collected fractions by analytical HPLC. Lyophilize the pure fractions to obtain the final product.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

The identity and structure of the purified this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent, such as D₂O.

-

Expected ¹H NMR Signals: The spectrum will show characteristic signals for the protons of the aspartic acid and histidine residues, including the α- and β-protons of the backbones and the side-chain protons. The imidazole protons of histidine will be observable in the aromatic region.

-

Expected ¹³C NMR Signals: The spectrum will display distinct signals for the carbonyl carbons of the peptide bonds and the carboxylic acid groups, as well as for the α- and β-carbons of both amino acid residues and the carbons of the histidine imidazole ring.

Biological Interactions: The this compound Zinc Complex